1-Methyl-2-prop-1-en-2-ylimidazole
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Overview
Description
1-Methyl-2-prop-1-en-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methyl group at the first position and an isopropenyl group at the second position of the imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-prop-1-en-2-ylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-prop-1-en-2-ylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Methyl-2-prop-1-en-2-ylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-prop-1-en-2-ylimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-Methylimidazole: Lacks the isopropenyl group, making it less hydrophobic and potentially altering its biological activity.
2-Methylimidazole: Has a methyl group at the second position instead of an isopropenyl group, which can affect its reactivity and applications.
4-Methylimidazole: The methyl group is at the fourth position, leading to different chemical properties and uses.
Uniqueness: 1-Methyl-2-prop-1-en-2-ylimidazole is unique due to the presence of both a methyl and an isopropenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
127782-73-4 |
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Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
1-methyl-2-prop-1-en-2-ylimidazole |
InChI |
InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3 |
InChI Key |
GTFRXUGXAAINAF-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=NC=CN1C |
Canonical SMILES |
CC(=C)C1=NC=CN1C |
Synonyms |
1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
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